molecular formula C12H16N2O5S B6174497 5-[(4-sulfamoylphenyl)formamido]pentanoic acid CAS No. 888704-33-4

5-[(4-sulfamoylphenyl)formamido]pentanoic acid

Cat. No.: B6174497
CAS No.: 888704-33-4
M. Wt: 300.3
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Description

5-[(4-sulfamoylphenyl)formamido]pentanoic acid is a chemical compound with the molecular formula C12H16N2O5S It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-sulfamoylphenyl)formamido]pentanoic acid typically involves the following steps:

    Formation of the sulfamoylphenyl intermediate:

    Attachment of the formamido group: The formamido group is introduced to the sulfamoylphenyl intermediate via formylation reactions.

    Formation of the pentanoic acid chain: The final step involves the attachment of a pentanoic acid chain to the formamido group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-sulfamoylphenyl)formamido]pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

5-[(4-sulfamoylphenyl)formamido]pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-sulfamoylphenyl)formamido]pentanoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The formamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-sulfamoylphenyl)amino]butanoic acid: Similar structure but with a butanoic acid chain instead of pentanoic acid.

    5-[(4-sulfamoylphenyl)amino]pentanoic acid: Lacks the formamido group, only has the sulfamoyl and pentanoic acid groups.

Uniqueness

5-[(4-sulfamoylphenyl)formamido]pentanoic acid is unique due to the presence of both the sulfamoyl and formamido groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

888704-33-4

Molecular Formula

C12H16N2O5S

Molecular Weight

300.3

Purity

95

Origin of Product

United States

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